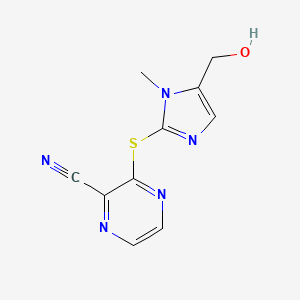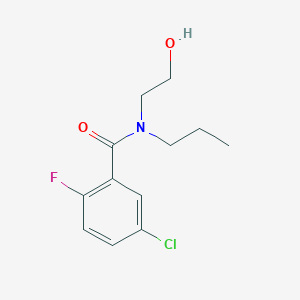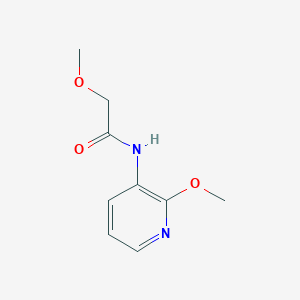![molecular formula C30H23P B14911370 diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
diphenyl-[2-(2-phenylphenyl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is an organophosphorus compound with a complex structure. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom, making it a versatile ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane typically involves the reaction of triphenylphosphine with suitable reagents under controlled conditions. One common method is the reduction of triphenylphosphine to lithium diphenylphosphide, followed by protonation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphides, and substituted phosphines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-ligand structures.
Biology: The compound is studied for its potential interactions with biological molecules, although specific applications in biology are still under investigation.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: A simpler organophosphorus compound with similar ligand properties.
Triphenylphosphine: Another widely used ligand in coordination chemistry, known for its versatility and stability.
Uniqueness
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is unique due to its complex structure, which provides enhanced stability and selectivity in forming metal-ligand complexes. This makes it particularly valuable in applications requiring high precision and efficiency.
Propriétés
Formule moléculaire |
C30H23P |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
diphenyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H23P/c1-4-14-24(15-5-1)27-20-10-11-21-28(27)29-22-12-13-23-30(29)31(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H |
Clé InChI |
PUWPTMZMWGIQTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)



![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)






